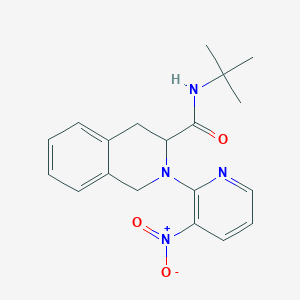

N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-19(2,3)21-18(24)16-11-13-7-4-5-8-14(13)12-22(16)17-15(23(25)26)9-6-10-20-17/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVVKYGIOCDOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Introduction of the Nitro Group: Nitration of the pyridine ring can be carried out using nitric acid and sulfuric acid under controlled conditions.

Attachment of the tert-Butyl Group: This can be done via alkylation reactions using tert-butyl halides in the presence of a base.

Formation of the Carboxamide Group: This step involves the reaction of the isoquinoline derivative with an appropriate carboxylic acid derivative or an amide coupling reagent.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Aminated Derivatives: Reduction of the nitro group leads to amine derivatives.

Substituted Pyridines: Various functional groups can be introduced onto the pyridine ring through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a broader class of isoquinoline derivatives that have shown promise in drug development. Isoquinoline carboxamides are known for their potential therapeutic effects in treating neurological disorders. The structural features of N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide contribute to its pharmacological profile:

- Neuroprotective Properties : Research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may provide avenues for therapeutic interventions .

Neuropharmacology

This compound has been investigated for its interactions with various receptors:

- Translocator Protein (TSPO) Binding : This compound has been studied for its binding affinity to the translocator protein (TSPO), which is implicated in neuroinflammation. TSPO ligands are essential for imaging neuroinflammatory processes using techniques such as positron emission tomography (PET). The compound's specific binding characteristics make it a candidate for further exploration in this field .

Molecular Imaging

The potential use of this compound as a radioligand for imaging has been highlighted in recent studies:

- Imaging Neuroinflammation : Given its properties as a TSPO ligand, this compound can be radiolabeled for use in PET imaging to visualize and quantify neuroinflammatory conditions in vivo. This application is particularly relevant for studying diseases such as multiple sclerosis and Alzheimer's disease where inflammation plays a critical role .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| MDPI Study | TSPO Radioligands | Demonstrated that isoquinoline carboxamides exhibit high binding affinity for TSPO, making them suitable for imaging applications. |

| Neuropharmacology Research | Opioid Receptors | Explored the interaction of isoquinoline derivatives with opioid receptors, indicating potential therapeutic benefits in pain management. |

| Cardiac Disease Study | Cardiac Disorders | Investigated the role of TSPO ligands in mitochondrial dysfunction related to cardiac diseases; highlighted the relevance of isoquinoline derivatives in broader health contexts. |

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Isoquinolinecarboxamide Scaffolds

(a) (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide ()

- Substituents: Pyridin-3-yl group at position 3. Trifluoroethyl group at position 2. 3-Cyano-4-fluorophenyl carboxamide.

- Key Differences :

- The absence of a nitro group reduces electron-withdrawing effects compared to the target compound.

- The trifluoroethyl group enhances hydrophobicity but may increase metabolic susceptibility.

- Functional Relevance :

(b) Ko143 ()

- Structure : Tetracyclic analogue of fumitremorgin C (FTC).

- Key Differences: Ko143 lacks the isoquinolinecarboxamide scaffold but shares inhibitory activity against BCRP/ABCG2 transporters.

- In Vivo Applicability: Unlike FTC, Ko143 is non-neurotoxic and enhances oral bioavailability of topotecan in mice .

(c) Quinapril and Derivatives ()

- Structure: Angiotensin-converting enzyme (ACE) inhibitors with tetrahydroisoquinolinecarboxylic acid cores.

- Key Differences :

- Carboxylic acid groups replace carboxamide moieties.

- Substituents like phenylpropyl and ethyl esters dominate, targeting ACE rather than transporters.

Functional Analogues with Pyridine/Nitro Substituents

(a) tert-Butyl (4-Chloropyridin-2-yl)carbamate ()

- Structure : Pyridine ring with 4-chloro and tert-butyl carbamate groups.

- Key Differences: Lacks the fused isoquinoline system, reducing structural complexity.

- Functional Relevance : Primarily used in synthetic chemistry as an intermediate.

(b) PS372424 Hydrochloride ()

Comparative Data Table

Research Findings and Mechanistic Insights

- Electron-Withdrawing Groups : The 3-nitro group in the target compound may enhance binding to transporters like BCRP by stabilizing charge interactions, analogous to Ko143’s fluorinated groups .

- Metabolic Stability: The tert-butyl group likely reduces oxidative metabolism compared to trifluoroethyl or cyano-fluorophenyl substituents in analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via oxidative Ugi-type reactions, leveraging tetrahydroisoquinoline scaffolds and nitro-substituted pyridine derivatives. For example, IBX-mediated oxidative coupling (as seen in tetrahydroisoquinoline functionalization) can introduce the nitro-pyridinyl moiety. Reaction optimization involves controlling temperature (e.g., 0–20°C for sensitive intermediates), stoichiometric ratios of reactants, and catalysts like DMAP or triethylamine to enhance regioselectivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodology : Structural validation requires a combination of 1H/13C NMR to identify chemical environments (e.g., tert-butyl protons at ~1.2 ppm, nitro group deshielding effects) and ESI-MS to confirm molecular weight. For example, in similar tetrahydroisoquinoline derivatives, NMR splitting patterns distinguish between stereoisomers, while MS data aligns with calculated m/z values .

Q. What are the key challenges in purifying N-(tert-butyl)-2-(3-nitro-2-pyridinyl)-tetrahydroisoquinolinecarboxamide, and what chromatographic techniques are recommended?

- Methodology : Due to polar nitro and amide groups, reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) is effective. Monitoring via TLC (Rf ~0.3–0.5) helps track nitro-aromatic intermediates. Recrystallization in ethanol or dichloromethane may resolve co-eluting impurities .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of tetrahydroisoquinoline derivatives with nitro-pyridinyl substituents?

- Methodology : Chiral auxiliaries (e.g., tert-butyl carbamate groups) or asymmetric catalysis (e.g., chiral oxazolidinones) can direct stereochemistry. For instance, tert-butyl carbamates on tetrahydroisoquinoline scaffolds stabilize transition states, favoring specific enantiomers. NMR analysis of diastereomeric salts or X-ray crystallography may validate configurations .

Q. What strategies resolve discrepancies in spectral data, such as unexpected splitting patterns in NMR or inconsistent mass spectrometry results?

- Methodology : Contradictory NMR signals (e.g., split peaks from rotamers) require variable-temperature NMR or COSY/NOESY to assess dynamic processes. For MS discrepancies, high-resolution mass spectrometry (HRMS) or isotopic labeling (e.g., deuterated solvents) can clarify fragmentation pathways. Conflicting data may also arise from residual solvents or tautomerism, necessitating rigorous drying or pH adjustment .

Q. How does the nitro group at the 3-position of the pyridine ring influence the compound’s reactivity in downstream functionalization?

- Methodology : The electron-withdrawing nitro group enhances electrophilic substitution at the pyridine’s 2-position but complicates nucleophilic attacks. Computational modeling (DFT) predicts reactive sites, while experimental validation via Suzuki coupling or reduction (e.g., nitro to amine) assesses functional group tolerance. Monitoring by GC-MS or IR (νNO2 ~1520 cm⁻¹) tracks transformations .

Q. What are the best practices for analyzing oxidative degradation products of this compound under accelerated stability testing?

- Methodology : Use HPLC-UV/HRMS to identify degradation byproducts. Forced degradation under acidic/oxidative conditions (e.g., H2O2 or light exposure) reveals labile sites. SLE (supported liquid extraction) or SPE (solid-phase extraction) isolates degradants, while comparative NMR identifies structural modifications (e.g., nitro group reduction or tert-butyl cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.